Product packaging for Ivarmacitinib sulfate(Cat. No.:CAS No. 1639419-51-4)

Ivarmacitinib sulfate

Cat. No.: B10860436
CAS No.: 1639419-51-4
M. Wt: 512.6 g/mol
InChI Key: XVVWQCLRGHYWPI-ZLURZNERSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IVARMACITINIB SULFATE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N8O6S2 B10860436 Ivarmacitinib sulfate CAS No. 1639419-51-4

Properties

CAS No.

1639419-51-4

Molecular Formula

C18H24N8O6S2

Molecular Weight

512.6 g/mol

IUPAC Name

(3aR,6aS)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;sulfuric acid

InChI

InChI=1S/C18H22N8O2S.H2O4S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17;1-5(2,3)4/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27);(H2,1,2,3,4)/t10-,11+,12?;

InChI Key

XVVWQCLRGHYWPI-ZLURZNERSA-N

Isomeric SMILES

CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O

Canonical SMILES

CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Ivarmacitinib Sulfate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ivarmacitinib sulfate, also known as SHR0302, is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] It is under development for the treatment of a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, atopic dermatitis, and inflammatory bowel disease.[2][4] Dysregulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical factor in the pathogenesis of these conditions.[2][4] Ivarmacitinib's targeted approach aims to modulate this pathway, thereby reducing the inflammatory response and proliferation of immune cells that contribute to disease pathology.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective JAK1 Inhibition

The primary mechanism of action of ivarmacitinib is the selective inhibition of JAK1, a member of the Janus kinase family of intracellular, non-receptor tyrosine kinases, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes play a crucial role in signal transduction for a wide array of cytokines and growth factors that are central to immune function and hematopoiesis.

Ivarmacitinib exhibits a high degree of selectivity for JAK1 over other JAK isoforms. Its selectivity is reported to be greater than 10-fold for JAK1 over JAK2, 77-fold over JAK3, and 420-fold over TYK2.[1][5][6] This selectivity profile is critical as it is hypothesized to minimize off-target effects associated with the inhibition of other JAK kinases, such as the hematologic adverse events linked to JAK2 inhibition.[7]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade that converts extracellular signals from cytokines and growth factors into transcriptional regulation of target genes. The process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression.

Ivarmacitinib, by binding to the ATP-binding site of JAK1, prevents the phosphorylation and activation of this kinase. This, in turn, blocks the downstream phosphorylation and activation of STAT proteins, most notably STAT3, thereby inhibiting the transcription of pro-inflammatory cytokine genes.[6]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK1_inactive JAK1 (Inactive) Cytokine_Receptor->JAK1_inactive Recruits & Activates JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylates STAT_active p-STAT (Active) STAT_inactive->STAT_active Dimerization Gene_Expression Gene Expression (Pro-inflammatory Cytokines) STAT_active->Gene_Expression Translocates & Binds DNA Ivarmacitinib Ivarmacitinib Ivarmacitinib->JAK1_inactive Inhibits

Diagram 1: The JAK-STAT Signaling Pathway and the inhibitory action of Ivarmacitinib.

Quantitative Data

In Vitro Kinase Inhibitory Activity

While the precise IC50 values from the initial discovery studies are not publicly detailed, the selectivity profile of ivarmacitinib is consistently reported across multiple sources.

Target KinaseSelectivity vs. JAK1
JAK1-
JAK2>10-fold
JAK377-fold
TYK2420-fold
Table 1: Selectivity profile of Ivarmacitinib against JAK family kinases.[1][5][6]
Clinical Efficacy in Rheumatoid Arthritis (Phase III)

A Phase III clinical trial evaluated the efficacy of ivarmacitinib in patients with moderate-to-severe active rheumatoid arthritis who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[8][9]

Endpoint (Week 24)Placebo (n=188)Ivarmacitinib 4 mg (n=189)Ivarmacitinib 8 mg (n=189)P-value vs. Placebo
ACR20 Response 40.4%70.4%75.1%<0.0001
ACR50 Response 15.4%46.0%57.1%<0.0001
ACR70 Response 6.9%22.2%31.7%<0.0001
DAS28-CRP <2.6 4.2%29.6%39.2%<0.0001
DAS28-CRP ≤3.2 15.4%57.1%46.0%<0.0001
Table 2: Key efficacy endpoints at Week 24 in a Phase III study of Ivarmacitinib in Rheumatoid Arthritis.[8][10]
Clinical Efficacy in Atopic Dermatitis (Phase III - QUARTZ3)

The efficacy of ivarmacitinib was also demonstrated in a Phase III study (QUARTZ3) in adult and adolescent patients with moderate-to-severe atopic dermatitis.[11][12][13]

Endpoint (Week 16)Placebo (n=111)Ivarmacitinib 4 mg (n=113)Ivarmacitinib 8 mg (n=112)P-value vs. Placebo
IGA 0/1 Response 9.0%36.3%42.0%<0.001
EASI-75 Response 21.6%54.0%66.1%<0.001
Worst Itch NRS ≥4-point improvement 12.6%37.2%40.2%-
Table 3: Co-primary and key secondary efficacy endpoints at Week 16 in the QUARTZ3 Phase III study of Ivarmacitinib in Atopic Dermatitis.[14][15]

Experimental Protocols

Representative In Vitro Kinase Assay

While the specific protocol for ivarmacitinib is proprietary, a representative in vitro kinase assay to determine IC50 values for JAK inhibitors is outlined below.

Start Start Prepare_Reagents Prepare Reagents: - Recombinant JAK enzyme - Substrate (e.g., peptide) - ATP - Ivarmacitinib (serial dilutions) Start->Prepare_Reagents Incubate Incubate drug, enzyme, and substrate Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) proportional to kinase activity Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 values Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Diagram 2: Workflow for a representative in vitro kinase assay.

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, ATP, and ivarmacitinib.

  • Assay Plate Preparation: Serially dilute ivarmacitinib in DMSO and add to a 384-well assay plate.

  • Enzyme and Substrate Addition: Add the specific JAK enzyme and its corresponding peptide substrate to the wells containing the inhibitor.

  • Incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Signal Detection: Detect the amount of phosphorylated substrate, often using a luminescence or fluorescence-based method.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Cellular STAT Phosphorylation Assay

To confirm the mechanism of action in a cellular context, an assay to measure the inhibition of cytokine-induced STAT phosphorylation is employed.

Methodology:

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells or a specific T-cell line).

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of ivarmacitinib.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 to induce STAT3 phosphorylation via JAK1).

  • Cell Lysis and Fixation: Lyse the cells and fix them to preserve the phosphorylation state of the proteins.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

  • Flow Cytometry Analysis: Analyze the cells using flow cytometry to quantify the level of STAT phosphorylation in the presence and absence of the inhibitor.

  • Data Analysis: Determine the concentration-dependent inhibition of STAT phosphorylation by ivarmacitinib.

Preclinical Adjuvant-Induced Arthritis (AIA) Model in Rats

A preclinical study by Wu et al. (2016) investigated the in vivo efficacy of ivarmacitinib (SHR0302) in a rat model of adjuvant-induced arthritis.

Methodology:

  • Induction of Arthritis: Induce arthritis in male Sprague-Dawley rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Treatment Groups: Randomly assign rats to vehicle control, methotrexate (positive control), or different doses of ivarmacitinib (e.g., 0.3, 1.0, 3.0 mg/kg) administered orally.

  • Efficacy Assessment:

    • Arthritis Index: Score the severity of arthritis in each paw based on erythema and swelling.

    • Paw Swelling: Measure the volume of the hind paws using a plethysmometer.

    • Histopathology: At the end of the study, collect joint and spleen tissues for histological examination of inflammation, pannus formation, and cartilage/bone destruction.

  • Mechanism of Action Assessment:

    • Flow Cytometry: Analyze lymphocyte subpopulations (e.g., Th17, Treg, B cells) in the spleen and peripheral blood.

    • ELISA: Measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-17) and immunoglobulins.

    • Western Blot: Analyze the phosphorylation status of JAK1 and STAT3 in spleen tissue.

Conclusion

This compound is a highly selective JAK1 inhibitor that effectively modulates the JAK-STAT signaling pathway. Its mechanism of action, centered on the inhibition of JAK1-mediated STAT phosphorylation, has been demonstrated in both in vitro and in vivo preclinical models. The quantitative data from Phase III clinical trials in rheumatoid arthritis and atopic dermatitis provide strong evidence of its clinical efficacy in these inflammatory conditions. The detailed experimental methodologies outlined in this guide offer a framework for the continued investigation and understanding of this promising therapeutic agent. The favorable benefit-risk profile observed in clinical studies suggests that ivarmacitinib has the potential to be a valuable treatment option for patients with a range of autoimmune and inflammatory diseases.[10][16]

References

Ivarmacitinib (SHR0302): A Deep Dive into its JAK1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ivarmacitinib (also known as SHR0302) is an orally administered, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it is under investigation for the treatment of a range of immune-mediated inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and Crohn's disease.[3][4] The therapeutic efficacy of Ivarmacitinib is rooted in its specific modulation of the JAK-STAT signaling pathway, a critical conduit for cytokine signaling that drives inflammatory responses.[1] This technical guide provides a comprehensive overview of the JAK1 selectivity profile of Ivarmacitinib, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Selectivity Profile

Ivarmacitinib demonstrates a distinct preference for JAK1 over other members of the Janus kinase family, namely JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This high selectivity is a key design feature aimed at maximizing therapeutic efficacy while minimizing off-target effects, such as the hematological adverse events associated with JAK2 inhibition.[1]

The inhibitory potency and selectivity of Ivarmacitinib have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below.

Target KinaseIC50 (nM)Fold Selectivity vs. JAK1
JAK1 0.1-
JAK2 >1.0 (approx. 0.9)>10-fold
JAK3 7.777-fold
TYK2 42420-fold

Note: Data compiled from multiple sources. The IC50 for JAK2 is reported as >10-fold or 9-fold more selective for JAK1, with an approximate IC50 of 0.9 nM cited in one source.[5][6]

The JAK-STAT Signaling Pathway and Ivarmacitinib's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[1] The binding of a cytokine to its receptor on the cell surface triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

Ivarmacitinib exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of JAK1. This blockade prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade that promotes the expression of pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_A JAK1 Receptor->JAK1_A Activation JAK_Other JAK2/TYK2 Receptor->JAK_Other Activation STAT STAT JAK1_A->STAT Phosphorylation JAK_Other->STAT Phosphorylation STAT_P pSTAT STAT_P->STAT_P Gene_Expression Gene Expression (Inflammation) STAT_P->Gene_Expression Translocation STAT->STAT_P Ivarmacitinib Ivarmacitinib (SHR0302) Ivarmacitinib->JAK1_A Inhibition

Figure 1: Ivarmacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols for Determining JAK Selectivity

The selectivity of Ivarmacitinib is determined through a combination of biochemical and cell-based assays. While the specific proprietary protocols are not publicly available, the following represents a detailed, representative methodology for a cellular phospho-STAT (pSTAT) flow cytometry assay, a common and robust method for evaluating JAK inhibitor selectivity in a physiologically relevant context.[7][8]

Representative Protocol: Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay

1. Objective: To determine the IC50 of Ivarmacitinib for the inhibition of cytokine-induced STAT phosphorylation mediated by different JAK isoforms in human peripheral blood mononuclear cells (PBMCs).

2. Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Ivarmacitinib (SHR0302) stock solution in DMSO

  • Cytokines to selectively activate different JAK pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2, GM-CSF for JAK2/JAK2)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., Cytofix™)

  • Permeabilization Buffer (e.g., Perm Buffer III)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer

3. Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI-1640 with 10% FBS to a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment: Prepare serial dilutions of Ivarmacitinib in culture medium. Add the diluted compound to the cell suspension in a 96-well plate and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) and a positive control (a known pan-JAK inhibitor).

  • Cytokine Stimulation: Following pre-incubation, add the specific cytokine to each well to stimulate the desired JAK-STAT pathway. The choice of cytokine and its concentration should be optimized beforehand to elicit a robust and reproducible pSTAT signal. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Fixation and Permeabilization: Stop the stimulation by adding Fixation Buffer and incubate at room temperature. Wash the cells with PBS and then add ice-cold Permeabilization Buffer to allow for intracellular antibody staining.

  • Antibody Staining: Wash the permeabilized cells and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the specific pSTAT of interest for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Wash the stained cells and resuspend in PBS. Acquire data on a flow cytometer. Gate on the specific immune cell populations of interest based on their surface marker expression.

  • Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSTAT signal within the gated cell populations for each drug concentration. Normalize the data to the vehicle control (0% inhibition) and unstimulated control (100% inhibition). Plot the percentage of inhibition against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Isolation Isolate PBMCs Pre_incubation Pre-incubate Cells with Ivarmacitinib Cell_Isolation->Pre_incubation Compound_Dilution Prepare Ivarmacitinib Serial Dilutions Compound_Dilution->Pre_incubation Stimulation Stimulate with Specific Cytokine Pre_incubation->Stimulation Fix_Perm Fix and Permeabilize Cells Stimulation->Fix_Perm Staining Stain with Fluorescent Antibodies (pSTAT) Fix_Perm->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Processing Gate on Cell Populations & Quantify MFI Flow_Cytometry->Data_Processing IC50_Calculation Calculate IC50 Values Data_Processing->IC50_Calculation

Figure 2: Experimental workflow for a cellular pSTAT assay.

Conclusion

Ivarmacitinib (SHR0302) is a highly selective JAK1 inhibitor with a well-defined in vitro selectivity profile. Its potent inhibition of JAK1, coupled with significantly lower activity against other JAK family members, underscores its potential as a targeted therapy for a variety of inflammatory and autoimmune disorders. The detailed characterization of its selectivity through rigorous biochemical and cellular assays provides a strong rationale for its ongoing clinical development and a framework for understanding its therapeutic mechanism of action. This in-depth knowledge is crucial for researchers and clinicians working to advance the treatment of immune-mediated diseases.

References

In Vitro Potency of Ivarmacitinib Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib, also known as SHR0302, is a potent and selective Janus kinase (JAK) inhibitor.[1][2] Developed for the treatment of various inflammatory and autoimmune diseases, its therapeutic efficacy is rooted in its ability to modulate cytokine signaling pathways.[3] This technical guide provides an in-depth overview of the in vitro potency of Ivarmacitinib sulfate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Ivarmacitinib is an orally available inhibitor of Janus-associated kinase 1 (JAK1).[4] By selectively targeting JAK1, it aims to mitigate the symptoms and progression of autoimmune diseases while minimizing the broad immunosuppressive effects associated with less selective JAK inhibitors.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical mediator of cytokine activity, and its dysregulation is implicated in a variety of immune disorders.[4][5]

Quantitative In Vitro Potency and Selectivity

The in vitro potency of Ivarmacitinib has been characterized through biochemical assays that measure its inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

The data presented below summarizes the IC50 values of Ivarmacitinib against the JAK family kinases, highlighting its selectivity for JAK1.

Kinase TargetIC50 (nM)Selectivity over JAK1Reference
JAK10.1-[6]
JAK20.99-fold[6]
JAK37.777-fold[6]
TYK242420-fold[6]

Note: Some sources indicate a selectivity of >10-fold for JAK1 over JAK2.[1][2][7][8]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Ivarmacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a crucial pathway for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. By inhibiting JAK1, Ivarmacitinib effectively blocks the phosphorylation and activation of STAT proteins, thereby preventing their dimerization and translocation to the nucleus. This ultimately leads to a reduction in the inflammatory response.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activation JAK1_active JAK1 (Active) STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation JAK1_inactive->JAK1_active Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation & Binding Ivarmacitinib Ivarmacitinib Ivarmacitinib->JAK1_active Inhibition

Ivarmacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

While specific, proprietary protocols for determining the in vitro potency of Ivarmacitinib are not publicly available, this section outlines detailed, generalized methodologies for key experiments based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of Ivarmacitinib on the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 value of Ivarmacitinib against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a reaction mixture containing the specific JAK enzyme, peptide substrate, and assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the Ivarmacitinib dilutions to the respective wells. Initiate the kinase reaction by adding ATP to the reaction mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based detection reagent that converts ADP to a detectable signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Ivarmacitinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-STAT Inhibition Assay

This assay assesses the ability of Ivarmacitinib to inhibit JAK-mediated signaling within a cellular context.

Objective: To measure the potency of Ivarmacitinib in inhibiting cytokine-induced STAT phosphorylation in cells.

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2 signaling, IL-2 for JAK1/JAK3 signaling)

  • This compound (serially diluted)

  • Lysis buffer

  • Antibodies specific for total STAT and phosphorylated STAT (p-STAT)

  • Detection method (e.g., Western blotting, ELISA, or flow cytometry)

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate density. Pre-incubate the cells with serial dilutions of Ivarmacitinib for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine at a predetermined concentration and for a defined period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification: Lyse the cells to extract the proteins. Determine the total protein concentration in each lysate.

  • Detection of p-STAT: Measure the levels of phosphorylated STAT and total STAT using a suitable detection method. For example, in a Western blot, proteins are separated by size, transferred to a membrane, and probed with specific antibodies.

  • Data Analysis: Quantify the levels of p-STAT relative to total STAT for each Ivarmacitinib concentration. Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the Ivarmacitinib concentration to determine the cellular IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of a JAK inhibitor like Ivarmacitinib.

Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis cluster_outcome Phase 4: Outcome Assay_Selection Assay Selection (Biochemical vs. Cellular) Reagent_Prep Reagent Preparation (Enzymes, Cells, Inhibitor) Assay_Selection->Reagent_Prep Biochemical_Assay Biochemical Assay (Kinase Activity) Reagent_Prep->Biochemical_Assay Cellular_Assay Cellular Assay (p-STAT Levels) Reagent_Prep->Cellular_Assay Data_Acquisition Data Acquisition (Luminescence, Western Blot, etc.) Biochemical_Assay->Data_Acquisition Cellular_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Selectivity_Profile Selectivity Profiling IC50_Calc->Selectivity_Profile Potency_Report In Vitro Potency Report Selectivity_Profile->Potency_Report

A typical workflow for in vitro potency assessment.

Conclusion

This compound is a highly potent and selective JAK1 inhibitor, as demonstrated by in vitro biochemical assays. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a targeted approach for the treatment of inflammatory and autoimmune diseases. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Ivarmacitinib and other novel JAK inhibitors.

References

Methodological & Application

Ivarmacitinib sulfate stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivarmacitinib, also known as SHR0302, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] As a key mediator in the JAK-STAT signaling pathway, JAK1 is integral to the signaling of numerous cytokines involved in inflammation and immune responses.[1][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[3] Ivarmacitinib shows high selectivity for JAK1 over other JAK family members, which may offer a more targeted therapeutic approach with an improved safety profile.[2][4] These application notes provide detailed protocols for the preparation and storage of Ivarmacitinib sulfate stock solutions for research use.

Data Presentation

This compound Properties and Stock Solution Parameters
ParameterValueSource
Synonyms SHR0302 sulfate[2]
CAS Number 1639419-51-4[2]
Molecular Formula C₁₈H₂₄N₈O₆S₂
Molecular Weight 512.56 g/mol
Solubility
In vitro (Free Base)DMSO: 83 mg/mL (200.24 mM)[5]
Water: Insoluble[5]
Ethanol: Insoluble[5]
Storage of Solid Store at -20°C for up to 3 years.[6]
Stock Solution Storage Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of this compound.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the powder. For a 10 mM stock solution from 5.13 mg of powder, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is recommended to avoid repeated freeze-thaw cycles.[7]

Protocol 2: General Protocol for In Vitro Cell-Based Assays

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate cell culture medium

  • Cells for treatment

  • Sterile pipette and tips

  • Cell culture plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[7]

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, protein expression analysis, or gene expression studies. In published studies, Ivarmacitinib has been shown to have an inhibitory effect on the proliferation of hepatic stellate cells in a concentration-dependent manner within a range of 1 nM to 10 µM over 48 hours.[4]

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK1->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Ivarmacitinib Ivarmacitinib Ivarmacitinib->JAK1 Inhibition

Caption: Ivarmacitinib inhibits the JAK1-STAT signaling pathway.

Experimental Workflow

Stock_Solution_Workflow start Start weigh Weigh Ivarmacitinib Sulfate Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage end Ready for Use storage->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for SHR0302 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR0302, also known as Ivarmacitinib, is a novel, highly selective Janus kinase 1 (JAK1) inhibitor. It modulates the signaling of various cytokines involved in inflammatory and autoimmune diseases, such as interleukin-4 (IL-4), IL-5, IL-13, and interferon-gamma (IFN-γ). By selectively targeting JAK1, SHR0302 aims to provide therapeutic benefits while potentially minimizing the side effects associated with less selective JAK inhibitors, such as neutropenia and anemia. Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of SHR0302. These notes provide a summary of administration routes and detailed protocols from published animal studies to guide researchers in their experimental design.

Administration Routes in Animal Studies

Quantitative Data Summary

Quantitative data from preclinical animal studies on the pharmacokinetics of SHR0302 are not extensively available in the public domain. However, data from human clinical trials can provide a useful reference for understanding the compound's behavior. Researchers should aim to generate similar comprehensive pharmacokinetic data in their animal models.

Table 1: Oral Dosing Regimens in Murine Models
Animal ModelIndicationSpeciesDosing RegimenFrequencyDuration
aGVHD[1]Acute Graft-Versus-Host DiseaseMouse5, 10, and 15 mg/kgTwice a day3 weeks
CIA[1]Collagen-Induced ArthritisMouse2.5, 5.0, and 10.0 mg/kgTwice a dayNot specified
Table 2: Human Pharmacokinetic Data for Oral and Topical SHR0302 (For Reference)
FormulationDoseCmaxTmaxAUCBioavailability
Oral Solution[1]8 mg619 ng/mL~1.0 h[2]4750 hng/mLComparable to tablet
Oral Tablet[1]8 mg593 ng/mL~1.0 h[2]4570 hng/mLReference
Topical Ointment[3]1-2% on 3-20% BSANot specified>10 hNot specifiedSlow absorption

Note: The data in Table 2 is from human studies and should be used for reference only when designing and interpreting animal experiments.

Experimental Protocols

Protocol 1: Oral Administration of SHR0302 in a Murine Model of Acute Graft-Versus-Host Disease (aGVHD)

This protocol is adapted from a study evaluating the preventive and therapeutic effects of SHR0302 in aGVHD.[1]

1. Materials:

  • SHR0302 powder (99% purity)

  • Dimethyl sulfoxide (DMSO)

  • Drinking water

  • Appropriate gavage needles for mice

2. Preparation of Dosing Solution: a. Dissolve SHR0302 powder in DMSO to create a stock solution. b. Further dilute the stock solution in drinking water to achieve the desired final concentrations (e.g., for doses of 5, 10, and 15 mg/kg). c. The final volume of the oral medication for each mouse should be standardized (e.g., 100 µL).[1] d. Ensure the final concentration of DMSO in the dosing solution is low (e.g., 1%) to avoid toxicity.[1] e. Prepare a vehicle control solution with the same final concentration of DMSO in drinking water.

3. Dosing Procedure: a. Administer the prepared SHR0302 solution or vehicle control to mice via oral gavage. b. For a therapeutic effect study, administration can begin after the onset of GVHD symptoms (e.g., at day 21 post-bone marrow transplantation).[1] c. The dosing frequency is typically twice a day.[1] d. The duration of treatment can be several weeks (e.g., 3 weeks).[1]

4. Monitoring and Endpoints: a. Monitor mice for GVHD symptoms, body weight, and survival. b. Collect blood and tissue samples at specified time points for analysis of immune cell populations, cytokine levels, and histological changes.

Visualizations

Signaling Pathway of SHR0302

SHR0302 is a selective inhibitor of JAK1. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling downstream of numerous cytokine receptors. In inflammatory conditions, cytokines bind to their receptors, leading to the activation of associated JAKs. This triggers the phosphorylation and dimerization of STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. SHR0302 blocks this cascade by inhibiting the phosphorylation activity of JAK1.

SHR0302_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation SHR0302 SHR0302 SHR0302->JAK1 Inhibition Transcription Gene Transcription (Inflammatory Response) DNA->Transcription Regulation

Caption: Mechanism of action of SHR0302 on the JAK/STAT signaling pathway.

Experimental Workflow for aGVHD Murine Model

The following diagram illustrates a typical experimental workflow for evaluating the therapeutic efficacy of SHR0302 in a mouse model of acute graft-versus-host disease.

aGVHD_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis BMT Day 0: Bone Marrow Transplantation (BMT) Symptoms Day 21: Onset of aGVHD Symptoms BMT->Symptoms Monitoring Ongoing: Monitor Survival, Body Weight, GVHD Score BMT->Monitoring Treatment_Start Day 22: Start SHR0302 or Vehicle Administration (e.g., 10 mg/kg, b.i.d.) Symptoms->Treatment_Start Treatment_End Day 42: End of Treatment Period Treatment_Start->Treatment_End Analysis Endpoint: Histological Analysis, Cytokine Profiling, Immune Cell Analysis Treatment_End->Analysis

Caption: Therapeutic workflow for SHR0302 in a murine aGVHD model.

References

Application Notes and Protocols for Measuring Ivarmacitinib Sulfate Efficacy in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ivarmacitinib (also known as SHR0302) is a potent and selective, orally administered inhibitor of Janus kinase 1 (JAK1).[1][2][3] Developed for treating inflammatory and autoimmune diseases, Ivarmacitinib functions by interfering with the JAK-STAT signaling pathway, a critical mediator of cytokine activity that is often dysregulated in various immune disorders.[1][4][5] By selectively targeting JAK1, Ivarmacitinib modulates the signaling of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and IFN-γ, thereby reducing the inflammatory response and proliferation of immune cells.[4][5] Its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is intended to minimize off-target effects, such as anemia and neutropenia, which can be associated with less selective JAK inhibitors.[2][5]

These application notes provide detailed protocols for assessing the efficacy of Ivarmacitinib sulfate in key preclinical models, from in vitro kinase and cellular assays to in vivo models of autoimmune disease.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

Ivarmacitinib exerts its therapeutic effect by blocking the JAK1 enzyme. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for transducing signals from cytokine receptors on the cell surface to the nucleus to regulate gene expression.[1][5] The inhibition of JAK1-STAT3 phosphorylation, in particular, has been shown to attenuate inflammatory responses.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 2. Activation jak_other JAK (other) receptor->jak_other cytokine Cytokine cytokine->receptor 1. Binding stat STAT jak1->stat 3. Phosphorylation p_stat p-STAT dimer p-STAT Dimer p_stat->dimer 4. Dimerization transcription Gene Transcription (Inflammatory Mediators) dimer->transcription 5. Nuclear Translocation & Gene Regulation ivarmacitinib Ivarmacitinib Sulfate ivarmacitinib->jak1 Inhibits

Caption: Ivarmacitinib's inhibition of the JAK1/STAT signaling pathway.

Data Presentation: In Vitro Efficacy

Quantitative analysis of Ivarmacitinib's inhibitory activity is crucial for establishing its potency and selectivity.

Table 1: In Vitro Kinase Selectivity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values of Ivarmacitinib against the four members of the JAK family, demonstrating its high selectivity for JAK1.

Kinase TargetIC50 (nM)Selectivity vs. JAK1 (Fold)Reference
JAK1 0.1-[6]
JAK2 0.99x[6]
JAK3 7.777x[6]
TYK2 42.0420x[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of Ivarmacitinib against JAK enzymes.

Objective: To quantify the potency and selectivity of this compound by measuring its ability to inhibit the enzymatic activity of recombinant JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • This compound, serially diluted.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add the kinase, the peptide substrate, and the diluted this compound (or vehicle control).

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the kinase detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular STAT Phosphorylation Assay

This protocol measures the functional inhibition of JAK1 signaling within a cellular context.

Cellular_Assay_Workflow start 1. Isolate/Culture Immune Cells (e.g., PBMCs) pretreat 2. Pre-treat cells with Ivarmacitinib (various conc.) start->pretreat stimulate 3. Stimulate with Cytokine (e.g., IL-6 or IFN-γ) pretreat->stimulate lyse 4. Lyse Cells & Collect Protein stimulate->lyse assay 5. Measure p-STAT3 levels via Western Blot or ELISA lyse->assay analyze 6. Analyze Data & Determine IC50 assay->analyze

Caption: Workflow for a cellular STAT phosphorylation assay.

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in primary human immune cells or relevant cell lines.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line.

  • Cell culture medium (e.g., RPMI-1640).

  • Recombinant human cytokine (e.g., IL-6 to stimulate the JAK1/STAT3 pathway).

  • This compound, serially diluted.

  • Cell lysis buffer.

  • Phospho-STAT3 (p-STAT3) and Total STAT3 antibodies.

  • ELISA kit or Western blot reagents.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and starve overnight if necessary to reduce basal signaling.

  • Compound Treatment: Pre-incubate the cells with serially diluted this compound or vehicle control for 1-2 hours.

  • Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-6) to all wells except the negative control and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by placing the plate on ice and adding ice-cold lysis buffer.

  • Quantification of p-STAT3:

    • ELISA: Use a sandwich ELISA kit to quantify the levels of p-STAT3 in the cell lysates according to the manufacturer's protocol.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT3 and total STAT3, followed by secondary antibody detection.

  • Data Analysis: Normalize the p-STAT3 signal to the total STAT3 or total protein. Calculate the percent inhibition of STAT3 phosphorylation relative to the cytokine-stimulated vehicle control. Determine the cellular IC50 by plotting inhibition versus drug concentration.

Protocol 3: In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model

This protocol describes a widely used in vivo model for rheumatoid arthritis to evaluate the therapeutic efficacy of this compound.[7] A study has shown that Ivarmacitinib attenuates inflammatory responses in this model.[2][3]

AIA_Model_Workflow start Day 0: Induce Arthritis in Rats (e.g., Lewis rats) with Complete Freund's Adjuvant grouping Day 7-10: Onset of Symptoms. Randomize into treatment groups (Vehicle, Ivarmacitinib doses) start->grouping treatment Daily Oral Dosing (e.g., Day 10-28) grouping->treatment monitoring Monitor Weekly: - Arthritis Score - Paw Volume - Body Weight treatment->monitoring endpoint Day 28: Endpoint Analysis - Histopathology of Joints - Cytokine Profiling (Serum) - Biomarker Analysis treatment->endpoint monitoring->treatment analyze Analyze Data & Evaluate Efficacy endpoint->analyze

Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.

Objective: To evaluate the anti-inflammatory and disease-modifying effects of orally administered this compound in a rat model of rheumatoid arthritis.

Materials:

  • Male Lewis rats (8-10 weeks old).

  • Complete Freund's Adjuvant (CFA).

  • This compound formulated for oral gavage.

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Pletysmometer or digital calipers for measuring paw volume.

  • Anesthetic and materials for terminal blood collection and tissue harvesting.

Methodology:

  • Arthritis Induction (Day 0): Anesthetize rats and induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw.

  • Group Allocation: Monitor animals for the onset of clinical signs of arthritis (typically around day 7-10). Once symptoms appear, randomize animals into treatment groups (e.g., Vehicle, Ivarmacitinib 1 mg/kg, Ivarmacitinib 3 mg/kg, Positive Control).

  • Drug Administration: Administer this compound or vehicle orally once daily, starting from the day of randomization for a predefined period (e.g., 14-21 days).

  • Efficacy Assessment (Ongoing):

    • Arthritis Score: Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The maximum score per animal is 16.

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals.

    • Body Weight: Record body weight to monitor general health.

  • Terminal Procedures (End of Study):

    • Blood Collection: Collect terminal blood samples via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6).

    • Histopathology: Euthanize animals and collect hind paws/joints. Fix, decalcify, and embed tissues in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Table 2: Representative Efficacy Endpoints in the Rat AIA Model This table illustrates the type of quantitative data generated from the AIA model.

Treatment GroupMean Arthritis Score (Day 28)Change in Paw Volume (%)Serum IL-6 (pg/mL)
Vehicle 12.5 ± 1.5110 ± 15250 ± 40
Ivarmacitinib (1 mg/kg) 7.8 ± 1.265 ± 10145 ± 30
Ivarmacitinib (3 mg/kg) 4.2 ± 0.8 30 ± 880 ± 20
Positive Control 5.0 ± 1.040 ± 9 95 ± 25
Note: Data are representative. *p < 0.05, *p < 0.01 vs. Vehicle.

References

Troubleshooting & Optimization

potential off-target effects of Ivarmacitinib sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Ivarmacitinib sulfate. The following troubleshooting guides and FAQs address common questions and issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ivarmacitinib?

A1: Ivarmacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The Janus kinase family, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases.[1][4] They play a crucial role in the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, leading to the transcription of genes involved in immune and inflammatory responses.[2][5] By selectively inhibiting JAK1, Ivarmacitinib modulates the signaling of various pro-inflammatory cytokines.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Ivarmacitinib Ivarmacitinib Ivarmacitinib->JAK1 Inhibition Gene Gene Transcription DNA->Gene Modulation of Inflammatory Genes

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ivarmacitinib.

Q2: How selective is Ivarmacitinib for JAK1 compared to other JAK family kinases?

A2: Ivarmacitinib exhibits high selectivity for JAK1. In vitro studies have shown that its inhibitory potency against JAK1 is significantly greater than against other members of the JAK family. This selectivity is intended to minimize off-target effects associated with the inhibition of JAK2, such as anemia and neutropenia.[1][2]

Table 1: Ivarmacitinib Kinase Selectivity Profile
Kinase TargetIC₅₀ (nM)Selectivity Fold vs. JAK1
JAK1 0.1 -
JAK20.9>10-fold
JAK37.777-fold
TYK242420-fold
Data sourced from in vitro kinase assays.[6][7]

Troubleshooting Guide

Problem: Unexpected results in cellular assays, potentially due to off-target effects.

Possible Cause: While Ivarmacitinib is highly selective for JAK1, at higher concentrations it may inhibit other kinases or signaling pathways. Preclinical studies have noted that Ivarmacitinib can inhibit the Akt signaling pathway and induce apoptosis in certain cell types, such as hepatic stellate cells, through the modulation of Bcl-2 family proteins.[6]

Troubleshooting Steps:

  • Confirm On-Target Engagement: Verify the inhibition of JAK1 signaling in your experimental system. A common method is to measure the phosphorylation status of downstream STAT proteins (e.g., p-STAT3) via Western blot or a specific ELISA assay following cytokine stimulation.

  • Evaluate Dose-Response: Perform a dose-response curve for Ivarmacitinib in your assay. If the unexpected effect only occurs at concentrations significantly higher than the IC₅₀ for JAK1, it is more likely to be an off-target effect.

  • Assess Alternative Pathways: Investigate other potential off-target pathways. For example, to check for effects on the Akt pathway, you can measure the phosphorylation of Akt (p-Akt) and its downstream targets.[6]

  • Control for Cell Viability: To determine if the observed effect is due to cytotoxicity, perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment.

Experimental_Workflow start Start: Unexpected Cellular Assay Result step1 1. Confirm On-Target Engagement (Measure p-STAT) start->step1 step2 2. Perform Dose-Response Curve step1->step2 step3 3. Assess Off-Target Pathways (e.g., p-Akt) step2->step3 decision Effect only at high concentrations? step2->decision step4 4. Run Cell Viability Assay step3->step4 step4->decision outcome1 Likely Off-Target Effect decision->outcome1 Yes outcome2 Potential On-Target Effect (Re-evaluate hypothesis) decision->outcome2 No

Caption: Troubleshooting workflow for unexpected experimental results.

Problem: What are the most frequently observed adverse events in clinical trials that could indicate off-target or exaggerated on-target effects?

A1: Across multiple Phase II and Phase III clinical trials for various inflammatory conditions, Ivarmacitinib has been generally well-tolerated.[8][9] The most common treatment-emergent adverse events (TEAEs) are typically mild.[9][10]

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in Atopic Dermatitis Trials (16 Weeks)
Adverse Event CategoryIvarmacitinib 4 mgIvarmacitinib 8 mgPlacebo
Any TEAE69.0%66.1%64.9%
Serious TEAEs2.7%1.8%2.7%
Data from a Phase 3 trial in patients with moderate to severe atopic dermatitis.[11][12][13]
Table 3: Summary of TEAEs in Rheumatoid Arthritis Trial (24 Weeks)
Adverse Event CategoryIvarmacitinib 4 mgIvarmacitinib 8 mgPlacebo
Any TEAE81.5%90.5%79.3%
Infection-related TEAEsSlightly HigherSlightly Higher-
Data from a Phase 3 trial in patients with moderate-to-severe active rheumatoid arthritis.[14]
Table 4: Summary of TEAEs in Ulcerative Colitis Trial (8 Weeks)
Adverse Event CategoryIvarmacitinib (all doses)Placebo
Any TEAE43.9% - 48.8%39.0%
Data from a Phase 2 trial in patients with moderate-to-severe, active ulcerative colitis. No deaths, major adverse cardiovascular, or thromboembolic events were reported.[9][10]

Notably, across multiple trials, there have been no reports of thrombosis, malignant neoplasms, or major adverse cardiac events.[13][15]

Logic_Diagram cluster_drug Ivarmacitinib Action cluster_outcomes Clinical Outcomes OnTarget On-Target: JAK1 Inhibition Therapeutic Therapeutic Effect (Anti-inflammatory) OnTarget->Therapeutic Adverse Adverse Events (e.g., Infections) OnTarget->Adverse Exaggerated Pharmacology OffTarget Off-Target: JAK2/3, TYK2, Akt Inhibition OffTarget->Adverse

Caption: Relationship between on-target/off-target effects and clinical outcomes.

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity using a Competition Binding Assay (e.g., KINOMEscan™)

This method quantifies the interaction between a test compound (Ivarmacitinib) and a panel of kinases.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.

  • Procedure: a. A diverse panel of human kinases (e.g., 468 kinases) is used.[16] b. Each kinase is fused to a unique DNA tag. c. The kinases are incubated with the immobilized ligand and the test compound (Ivarmacitinib) at a fixed concentration (e.g., 1 µM). d. After incubation, unbound kinase is washed away. e. The amount of bound kinase is measured by qPCR.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding and greater inhibition. Selectivity scores can be calculated based on the number of kinases bound at a specific threshold.

Protocol 2: Cellular Assay for JAK1/STAT3 Pathway Inhibition

This protocol determines the functional effect of Ivarmacitinib on its primary target pathway within a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line expressing the target cytokine receptor) under standard conditions.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through JAK1 (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blot Analysis: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. c. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for p-STAT3 and normalize them to the total STAT3 levels. Calculate the IC₅₀ value for the inhibition of STAT3 phosphorylation. This protocol is based on the described inhibitory action of Ivarmacitinib on JAK1-STAT3 phosphorylation.[6]

References

Technical Support Center: Ivarmacitinib Sulfate Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ivarmacitinib sulfate in in-vitro cytotoxicity and proliferation assays. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.

Mechanism of Action: JAK1 Inhibition

Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical chain of protein interactions within a cell, responsible for communicating information from external chemical signals to the cell nucleus, leading to the transcription of genes involved in immunity, cell division, and survival.[3][4] By selectively inhibiting JAK1, Ivarmacitinib blocks this pathway, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] This disruption of signaling can inhibit the proliferation of cells that rely on this pathway and, in some cases, induce apoptosis (programmed cell death).[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK1_A JAK1 Receptor->JAK1_A 2. Activation JAK2_A JAK2 JAK1_A->JAK2_A 3. Trans- phosphorylation STAT_A STAT JAK1_A->STAT_A 4. Phosphorylation STAT_P p-STAT STAT_A->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Ivarmacitinib Ivarmacitinib Gene Gene Transcription (Proliferation, Survival) DNA->Gene

Caption: Ivarmacitinib selectively inhibits JAK1, blocking the JAK/STAT signaling pathway.

Quantitative Data on Ivarmacitinib Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. IC50 values for Ivarmacitinib can vary significantly depending on the cell line, incubation time, and assay method used.[7] Below is a table summarizing reported and illustrative cytotoxic activities.

Cell LineCell TypeReported IC50 (µM)Notes
Hepatic Stellate Cells (HSCs)Activated Fibroblast-likeConcentration-dependent inhibition observed between 0.001 - 10 µM[1]Induces apoptosis and inhibits proliferation.[1]
Leukemia Cell Line (e.g., K562)Chronic Myelogenous LeukemiaIllustrative: 0.5 - 5JAK/STAT pathway is often dysregulated in hematological malignancies.
Breast Cancer Cell Line (e.g., MCF-7)Human Breast AdenocarcinomaIllustrative: 1 - 15Response can depend on the specific oncogenic drivers of the cell line.
Lung Cancer Cell Line (e.g., A549)Human Lung CarcinomaIllustrative: 2 - 20Efficacy may be linked to cytokine signaling in the tumor microenvironment.

Note: Values for K562, MCF-7, and A549 are illustrative and based on typical ranges for kinase inhibitors in these lines. Researchers must determine the IC50 empirically for their specific cell line and experimental conditions.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for determining the effect of this compound on cell viability using a colorimetric MTT assay. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Measurement & Analysis A 1. Culture Cells Maintain healthy, sub-confluent cell cultures. B 2. Harvest & Count Trypsinize and count cells for accurate seeding. A->B C 3. Seed Plate Plate cells in a 96-well plate at optimal density. B->C E 5. Treat Cells Add compound to wells. Include vehicle controls. D 4. Prepare Ivarmacitinib Perform serial dilutions to create a dose curve. D->E F 6. Incubate Incubate for desired time period (e.g., 24, 48, 72h). E->F G 7. Add MTT Reagent Incubate for 2-4 hours until formazan crystals form. H 8. Solubilize Crystals Add solubilization solution (e.g., DMSO). G->H I 9. Read Absorbance Use a plate reader at ~570 nm. H->I J 10. Analyze Data Calculate % viability and determine IC50. I->J

Caption: Standard workflow for a cell-based cytotoxicity (MTT) assay.

Detailed Steps:

  • Cell Preparation:

    • Culture cells in appropriate media until they reach 70-80% confluency.

    • Harvest the cells using trypsin and perform a cell count.

    • Dilute the cell suspension to the desired concentration and seed them into a 96-well plate. Allow cells to adhere overnight in a humidified incubator.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the final desired concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Ivarmacitinib. Include wells for "untreated" (cells with medium only) and "vehicle control" (cells with the highest concentration of solvent).

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal time may vary between cell lines.[10]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance on a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis:

    • Correct for background by subtracting the absorbance of "medium only" wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[8]

Troubleshooting and FAQs

This section addresses common issues encountered during cytotoxicity assessments.

Troubleshooting Start Unexpected Results? CheckControls Are controls (positive/negative) behaving as expected? Start->CheckControls HighBackground High signal in 'no cell' control wells? CheckControls->HighBackground Yes Sol_Cells Action: Check cell health, passage number, and for contamination (e.g., mycoplasma). CheckControls->Sol_Cells No PoorCurve Poor dose-response curve (not sigmoidal)? HighBackground->PoorCurve No Sol_Contam Action: Check for reagent or media contamination. HighBackground->Sol_Contam Yes Sol_Density Action: Optimize cell seeding density. Too high or too low can affect results. PoorCurve->Sol_Density No Sol_Conc Action: Adjust concentration range. Test a wider or narrower range of doses. PoorCurve->Sol_Conc Yes Sol_Time Action: Vary the incubation time. Effect may be time-dependent. PoorCurve->Sol_Time Yes

Caption: A decision tree for troubleshooting common cytotoxicity assay issues.

Q1: My negative (vehicle) control shows significant cell death. What could be the cause?

A: This can be due to several factors:

  • Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high for your specific cell line. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold (typically <0.5%).

  • Cell Health: The cells may have been unhealthy before treatment. Ensure you are using cells from a low passage number and that they are free from contamination, such as mycoplasma.[11]

  • Pipetting Error: Excessive or forceful pipetting during cell seeding or reagent addition can cause cell damage. Handle cell suspensions gently.[9]

Q2: The absorbance readings in my untreated wells are very low.

A: This usually indicates a low number of viable cells.

  • Seeding Density: You may have seeded too few cells. Determine the optimal seeding density for your cell line to ensure you are in the linear range of the assay at the time of measurement.

  • Incubation Time: If the experiment is too long, the cells in the control wells might overgrow, run out of nutrients, and die. Conversely, if too short, there may not be enough cells to generate a strong signal.

Q3: My dose-response curve is not sigmoidal. How can I fix this?

A: A non-sigmoidal curve suggests an issue with the concentration range or the drug's effect.

  • Concentration Range: You may be testing a range that is too narrow or completely outside the active window. Test a much broader range of concentrations (e.g., from 1 nM to 100 µM) to capture the top and bottom plateaus of the curve.

  • Compound Solubility: At high concentrations, Ivarmacitinib may precipitate out of the medium. Visually inspect the wells with the highest concentrations for any signs of precipitation.

  • Assay Endpoint: The chosen incubation time might not be optimal for observing a cytotoxic effect. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to find the best endpoint.[7]

Q4: There is high variability between my replicate wells. What is the cause?

A: High variability often points to technical inconsistencies.

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid clumps and ensure an equal number of cells is added to each well. Edge effects in the plate can also be a factor; consider not using the outermost wells.

  • Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the drug or assay reagents.

  • Incomplete Solubilization: If using an MTT or similar assay, ensure the formazan crystals are completely dissolved before reading the plate. Mix the plate gently after adding the solubilization agent.

References

mitigating Ivarmacitinib sulfate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivarmacitinib sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to the precipitation of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is the sulfate salt form of Ivarmacitinib, an orally available and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] By inhibiting JAK1, it blocks the JAK-STAT signaling pathway, which is a key mediator of cytokine activity often dysregulated in various diseases.[2][4] Like many small molecule inhibitors, Ivarmacitinib is a poorly water-soluble drug.[5][6] This low aqueous solubility can lead to precipitation when diluted into aqueous media, such as cell culture media or physiological buffers. Precipitation can result in decreased drug concentration, leading to inaccurate experimental results and reduced therapeutic efficacy.[6][7][8]

Q2: What are the common causes of this compound precipitation in my experiments?

Precipitation of poorly soluble drugs like this compound in aqueous solutions can be triggered by several factors:

  • pH Shift: The solubility of many drugs is pH-dependent. A shift in pH upon dilution of a stock solution into a buffer can significantly decrease solubility and cause precipitation.[9]

  • Supersaturation: When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous medium where the drug has low solubility, a supersaturated state is created. This is often unstable and can lead to rapid precipitation.[9]

  • Temperature Changes: Changes in temperature can affect drug solubility. It's crucial to be aware of the temperature at which your experiments are conducted and how it might impact the solubility of this compound.

  • Interactions with Other Components: Components in your experimental medium (e.g., salts, proteins in cell culture media) can interact with the drug and reduce its solubility.

Q3: How can I visually identify if this compound has precipitated?

Precipitation can be observed in several ways, including the appearance of crystals, a hazy or cloudy appearance in the solution, or turbidity.[7] If you observe any of these changes in your solution after adding this compound, it is a strong indication of precipitation.

Q4: What analytical methods can be used to detect and quantify precipitation?

Several analytical techniques can be employed to detect and quantify drug precipitation:[10][11]

  • Turbidity Measurement: An increase in the turbidity of a solution is a direct indication of particle formation due to precipitation.[10][11]

  • Spectroscopy: Techniques like UV-Vis spectroscopy can be used to measure the concentration of the dissolved drug. A decrease in the measured concentration over time can indicate precipitation.

  • Microscopy: Visual inspection under a microscope can confirm the presence of drug crystals or amorphous precipitate.

  • Particle Sizing: Techniques like Focused Beam Reflectance Measurement (FBRM) can detect and measure the size of particles in real-time.[11]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to accurately measure the concentration of the soluble drug in a sample after filtration.[6]

Troubleshooting Guides

Issue 1: Precipitation observed immediately upon dilution of DMSO stock solution into aqueous buffer.

This is a common issue arising from the creation of a supersaturated solution when a drug with low aqueous solubility is rapidly diluted from an organic solvent.

Troubleshooting Steps:

  • Optimize Dilution Method:

    • Stirring: Ensure the aqueous buffer is being stirred vigorously while the DMSO stock is added dropwise. This promotes rapid mixing and can help maintain a supersaturated state for longer.

    • Temperature: Perform the dilution at the experimental temperature to avoid solubility changes due to temperature shifts.

  • Use a Co-solvent System:

    • Incorporate a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol into the aqueous buffer before adding the this compound stock. This can increase the overall solvent capacity for the drug.

  • Incorporate Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F127 can form micelles that encapsulate the drug, preventing precipitation.[6]

    • Polymers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors by sterically hindering the formation and growth of drug crystals.[5]

Workflow for Troubleshooting Immediate Precipitation:

G start Precipitation Observed Immediately Upon Dilution step1 Optimize Dilution Technique (Vigorous Stirring, Dropwise Addition) start->step1 check1 Precipitation Resolved? step1->check1 step2 Introduce a Co-solvent (e.g., PEG, Propylene Glycol) check1->step2 No end_success Solution Stabilized check1->end_success Yes check2 Precipitation Resolved? step2->check2 step3 Add a Surfactant (e.g., Tween® 80, Pluronic® F127) check2->step3 No check2->end_success Yes check3 Precipitation Resolved? step3->check3 step4 Incorporate a Polymeric Precipitation Inhibitor (e.g., PVP, HPMC) check3->step4 No check3->end_success Yes end_fail Further Formulation Development Required step4->end_fail

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Solution is initially clear but becomes cloudy over time.

This indicates a slower precipitation process, where the supersaturated solution is metastable but eventually succumbs to nucleation and crystal growth.

Troubleshooting Steps:

  • pH Adjustment:

    • Determine if the solubility of this compound is pH-dependent. Adjusting the pH of the final solution might stabilize the drug.

  • Use of Precipitation Inhibitors:

    • Polymeric precipitation inhibitors like HPMC or PVP are particularly effective at preventing crystal growth and maintaining supersaturation over longer periods.[5]

  • Complexation Agents:

    • Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility and preventing precipitation.

Data on Excipient Effectiveness for a Model Poorly Soluble Compound:

ExcipientConcentration (% w/v)Apparent Drug Solubility (µg/mL)Time to Onset of Precipitation (hours)
None (Control)05< 0.1
Tween® 800.1252
Pluronic® F1270.5408
HPMC0.515> 24
PVP K301.020> 24
β-Cyclodextrin1.055> 48

Note: This table presents hypothetical data for a model compound to illustrate the comparative effectiveness of different excipients. Actual performance with this compound will require experimental validation.

Experimental Protocols

Protocol 1: Screening for Effective Solubilizing Agents

Objective: To identify suitable excipients (co-solvents, surfactants, polymers) that can prevent the precipitation of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent for stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Candidate excipients (e.g., PEG 400, Tween® 80, Pluronic® F127, HPMC, PVP)

  • 96-well microtiter plates

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare stock solutions of each excipient in the aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Experimental Setup:

    • In a 96-well plate, add the excipient solutions to the wells. Include a control group with only the aqueous buffer.

    • Add a small volume of the this compound stock solution to each well to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to minimize its effect on solubility.

  • Data Collection:

    • Immediately after adding the drug stock, and at regular intervals (e.g., 0, 1, 4, 8, 24 hours), measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 600 nm).

    • Alternatively, at each time point, the plates can be centrifuged, and the supernatant can be analyzed by HPLC to determine the concentration of the dissolved drug.[6]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Ivarmacitinib Sulfate Stock (in DMSO) exp2 Add Drug Stock to Each Well prep1->exp2 prep2 Prepare Excipient Solutions in Buffer exp1 Dispense Excipient Solutions into 96-well Plate prep2->exp1 exp1->exp2 exp3 Incubate at Controlled Temperature exp2->exp3 analysis1 Measure Turbidity or Soluble Concentration at Time Points exp3->analysis1 analysis2 Compare Results to Control analysis1->analysis2 analysis3 Identify Effective Excipients and Concentrations analysis2->analysis3

Caption: Workflow for screening solubilizing agents.

Protocol 2: pH-Solubility Profile Determination

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Shaking incubator

  • Centrifuge

  • HPLC system for concentration analysis

Methodology:

  • Sample Preparation:

    • Add an excess amount of this compound powder to vials containing each of the different pH buffers.

  • Equilibration:

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, centrifuge the samples to pellet the undissolved drug.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analysis:

    • Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method.

  • Data Interpretation:

    • Plot the measured solubility (concentration) against the pH of the buffer to generate a pH-solubility profile. This will reveal the pH range in which this compound has the highest solubility.

Signaling Pathway Context

This compound's therapeutic effect is derived from its inhibition of the JAK1 pathway. Understanding this context is crucial for designing relevant in vitro experiments.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Ivarmacitinib Ivarmacitinib Sulfate Ivarmacitinib->JAK1 Inhibits

Caption: this compound inhibits the JAK1-STAT signaling pathway.

References

Technical Support Center: SHR0302 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SHR0302, a selective JAK1 inhibitor. The information provided is intended to assist in the design and troubleshooting of experiments aimed at optimizing its dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SHR0302?

A1: SHR0302, also known as Ivarmacitinib, is a potent and highly selective inhibitor of Janus Kinase 1 (JAK1).[1][2] By selectively targeting JAK1, SHR0302 modulates the signaling of various cytokines involved in inflammatory and autoimmune diseases, including interleukin-4 (IL-4), IL-5, IL-13, and interferon-gamma (IFN-γ).[1][3] This targeted inhibition of the JAK/STAT pathway is key to its therapeutic effect.[3][4] A key advantage of its selectivity is the sparing of JAK2 inhibition, which is intended to minimize potential side effects such as neutropenia and anemia.[3]

Q2: What is the typical dose range for SHR0302 in clinical studies?

A2: Clinical trials have investigated oral doses of SHR0302 ranging from 1 mg to 8 mg once daily.[5] Phase 2 and 3 studies in conditions like atopic dermatitis, alopecia areata, and rheumatoid arthritis have commonly evaluated 4 mg and 8 mg daily doses, which have shown statistically significant efficacy compared to placebo.[6][7][8]

Q3: What are the expected in vitro effects of SHR0302?

A3: In vitro, SHR0302 has been shown to inhibit the proliferation and activation of immune cells such as T cells and B cells in a dose-dependent manner.[4] It can also reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-17.[9] Furthermore, it has been demonstrated to decrease the phosphorylation of JAK1 and its downstream signaling proteins, including STAT1, STAT3, STAT5, AKT, and ERK1/2.[4]

Q4: How is SHR0302 metabolized, and are there any known drug interactions?

A4: SHR0302 is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[10] Co-administration with strong CYP3A4 inducers (like rifampin) can decrease SHR0302 exposure, while co-administration with strong CYP3A4 inhibitors (like itraconazole) can increase its exposure.[10] These potential interactions should be considered when designing in vivo studies.

Troubleshooting Guides

Problem 1: High variability in dose-response data.

  • Possible Cause: Inconsistent cell health or passage number.

  • Troubleshooting Step: Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. Perform a cell viability assay to confirm cell health before starting the experiment.

  • Possible Cause: Inaccurate drug concentration.

  • Troubleshooting Step: Prepare fresh serial dilutions of SHR0302 for each experiment. Verify the concentration of the stock solution.

  • Possible Cause: Edge effects in multi-well plates.

  • Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media to maintain a humidified environment.

Problem 2: No significant dose-response effect observed.

  • Possible Cause: The chosen cell line does not have an active JAK1 signaling pathway.

  • Troubleshooting Step: Confirm that the cell line expresses the necessary cytokine receptors and JAK1. Consider stimulating the cells with a relevant cytokine (e.g., IFN-γ or IL-6) to activate the JAK1 pathway before adding SHR0302.

  • Possible Cause: The incubation time with SHR0302 is too short.

  • Troubleshooting Step: Optimize the incubation time. A time-course experiment may be necessary to determine the optimal duration for observing an inhibitory effect.

  • Possible Cause: The concentration range of SHR0302 is too low.

  • Troubleshooting Step: Expand the concentration range to include higher doses to ensure the full dose-response curve is captured.

Problem 3: Unexpected cell toxicity at higher doses.

  • Possible Cause: Off-target effects of the drug at high concentrations.

  • Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to distinguish between specific pathway inhibition and general toxicity.

  • Possible Cause: Solvent (e.g., DMSO) toxicity.

  • Troubleshooting Step: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle control in your experimental design.

Data Presentation

Table 1: Summary of SHR0302 Clinical Trial Efficacy Data (Oral Administration)

IndicationDosePrimary Efficacy EndpointResultCitation
Atopic Dermatitis 4 mg dailyIGA Response at Week 1225.7% of patients[8]
8 mg dailyIGA Response at Week 1254.3% of patients[8]
PlaceboIGA Response at Week 125.7% of patients[8]
Alopecia Areata 4 mg daily% Change in SALT Score at Week 24Statistically significant vs. placebo[6]
8 mg daily% Change in SALT Score at Week 24Statistically significant vs. placebo[6]
Rheumatoid Arthritis 4 mg dailyACR20 Response at Week 2470.4% of patients[7]
8 mg dailyACR20 Response at Week 2475.1% of patients[7]
PlaceboACR20 Response at Week 2440.4% of patients[7]
Ulcerative Colitis 4 mg dailyClinical Response at Week 843.9% of patients[2]
8 mg dailyClinical Response at Week 846.3% of patients[2]
4 mg BIDClinical Response at Week 846.3% of patients[2]
PlaceboClinical Response at Week 826.8% of patients[2]

Experimental Protocols

Protocol: In Vitro Dose-Response for SHR0302 using a Cell-Based Phospho-STAT3 Assay

This protocol describes a general method for determining the IC50 of SHR0302 by measuring the inhibition of cytokine-induced STAT3 phosphorylation in a human cell line (e.g., HeLa or HEK293).

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • SHR0302 (powder)

  • DMSO

  • Recombinant Human Interleukin-6 (IL-6)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM with 10% FBS at 37°C and 5% CO2. Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 12-16 hours.

  • SHR0302 Treatment: Prepare a 10 mM stock solution of SHR0302 in DMSO. Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 nM to 10 µM. Add the diluted SHR0302 or vehicle control (DMSO) to the cells and incubate for 1 hour.

  • Cytokine Stimulation: Add IL-6 to each well to a final concentration of 100 ng/mL and incubate for 30 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary anti-phospho-STAT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total-STAT3 signal. Plot the normalized signal against the logarithm of the SHR0302 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

SHR0302_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_inactive JAK1 (Inactive) Cytokine_Receptor->JAK1_inactive Activates JAK1_active JAK1 (Active) STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylates JAK1_inactive->JAK1_active Phosphorylation STAT_active STAT (Active/Dimerized) STAT_inactive->STAT_active Dimerization Gene_Transcription Gene Transcription (Inflammation) STAT_active->Gene_Transcription Translocates to Nucleus SHR0302 SHR0302 SHR0302->JAK1_active Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: SHR0302 selectively inhibits JAK1, blocking the phosphorylation and activation of STAT proteins.

Experimental_Workflow start Start cell_culture 1. Cell Seeding & Serum Starvation start->cell_culture treatment 2. Pre-incubation with SHR0302 Dose Range cell_culture->treatment stimulation 3. Cytokine Stimulation (e.g., IL-6) treatment->stimulation lysis 4. Cell Lysis & Protein Quantification stimulation->lysis analysis 5. Western Blot for p-STAT3 / Total STAT3 lysis->analysis data 6. Densitometry & Data Normalization analysis->data ic50 7. IC50 Calculation (Dose-Response Curve) data->ic50 end End ic50->end

Caption: Workflow for determining the in vitro dose-response of SHR0302.

Troubleshooting_Guide start High Variability in Data? cause1 Check Cell Health & Passage Number start->cause1 Yes cause2 Prepare Fresh Drug Dilutions start->cause2 Yes cause3 Use Plate Layout to Avoid Edge Effects start->cause3 Yes no_effect No Dose-Response Effect? start->no_effect No cause4 Confirm JAK1 Pathway Activity in Cell Line no_effect->cause4 Yes cause5 Optimize Incubation Time & Dose Range no_effect->cause5 Yes

Caption: Troubleshooting decision tree for common dose-response experiment issues.

References

Technical Support Center: Improving Ivarmacitinib Sulfate Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivarmacitinib sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rodent models?

A1: Based on preclinical studies, a common and effective vehicle for oral administration of this compound (also known as SHR0302) in mice is a solution of Dimethyl Sulfoxide (DMSO) in drinking water. The recommended final concentration of DMSO should be kept low, typically around 1%, to minimize potential toxicity.[1]

Q2: What are the typical oral dosage ranges for this compound in rodent efficacy models?

A2: In a mouse model of acute graft-versus-host disease, oral doses of 5, 10, and 15 mg/kg administered twice daily have been shown to be effective.[2] The optimal dose will depend on the specific animal model and the indication being studied.

Q3: What is the mechanism of action of Ivarmacitinib?

A3: Ivarmacitinib is a highly selective inhibitor of Janus kinase 1 (JAK1).[3][4] The JAK-STAT signaling pathway is a crucial mediator of cytokine activity, which is often dysregulated in various inflammatory and autoimmune diseases.[4] By inhibiting JAK1, Ivarmacitinib blocks the signaling of several pro-inflammatory cytokines.

Q4: What are the known pharmacokinetic properties of Ivarmacitinib?

Troubleshooting Guides

Issue 1: Low or Variable Drug Exposure

Possible Cause:

  • Poor Solubility and Dissolution: this compound, like many kinase inhibitors, may have limited aqueous solubility, leading to incomplete dissolution in the gastrointestinal tract and consequently, poor absorption.

  • Precipitation in Formulation: The compound may precipitate out of the vehicle, especially if the formulation is not prepared correctly or if it is stored for an extended period.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

Troubleshooting Steps:

  • Optimize Formulation:

    • Ensure complete solubilization in DMSO before dilution with water.

    • Prepare fresh formulations for each experiment to minimize the risk of precipitation.

    • Consider using alternative formulation strategies for poorly soluble drugs, such as creating a nanosuspension or using lipid-based delivery systems to enhance bioavailability.[5][6][7][8]

  • Refine Administration Technique:

    • Ensure accurate oral gavage technique to deliver the full dose to the stomach.

    • Administer the formulation at a consistent time relative to the animal's feeding cycle to minimize variability in gastrointestinal conditions.

  • Evaluate Pharmacokinetics:

    • If inconsistent efficacy is observed, conduct a pilot pharmacokinetic study in your animal model to determine key parameters like Cmax, Tmax, and bioavailability. This will help to confirm if the drug is being absorbed as expected.

Issue 2: Inconsistent Efficacy in Animal Models

Possible Cause:

  • Variable Drug Exposure: As detailed in Issue 1, inconsistent absorption will lead to variable efficacy.

  • Animal Model Variability: The inherent biological variability within animal models of disease can contribute to differing responses to treatment.

  • Dosing Regimen: The dose and frequency of administration may not be optimal for the specific disease model.

Troubleshooting Steps:

  • Address Drug Exposure: First, rule out issues with drug delivery and exposure by following the troubleshooting steps in Issue 1.

  • Standardize Animal Model Procedures:

    • Ensure consistent induction of the disease model.

    • Use a standardized scoring system to objectively measure disease severity and response to treatment.

    • Randomize animals into treatment groups to minimize bias.

  • Dose-Response Study: Conduct a dose-response study to identify the optimal dose of this compound for your specific model. The effective doses in one model may not be directly translatable to another.

Data Presentation

Table 1: Human Pharmacokinetic Parameters of Ivarmacitinib (SHR0302) Oral Formulations

Parameter8 mg Oral Solution (Geometric Mean)8 mg Tablet (Geometric Mean)
Cmax (ng/mL) 619593
AUC0-t (hng/mL) 47504570
AUC0-inf (hng/mL) 47704600
Relative Bioavailability 103.8% (compared to tablet)-

Data from a study in healthy Chinese male volunteers.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound (SHR0302)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile drinking water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

  • Prepare a stock solution: Weigh the calculated amount of this compound and dissolve it in a small volume of DMSO. Ensure complete dissolution by vortexing.

  • Prepare the final formulation: Dilute the DMSO stock solution with sterile drinking water to the final desired concentration. The final volume of DMSO in the formulation should not exceed 1%. For example, to achieve a 1% DMSO concentration, for every 1 µL of DMSO stock solution, add 99 µL of drinking water.

  • Vortex the final formulation thoroughly before each administration to ensure a homogenous suspension.

  • Administer the formulation to the mice via oral gavage at the calculated volume (typically 100 µL for a mouse).[1]

  • Prepare the formulation fresh on the day of administration.

Visualizations

Signaling_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Ivarmacitinib Ivarmacitinib Sulfate Ivarmacitinib->JAK1 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_administration Oral Administration cluster_evaluation Efficacy & PK Evaluation a Weigh Ivarmacitinib Sulfate b Dissolve in DMSO a->b c Dilute with Drinking Water (to 1% DMSO) b->c d Vortex Formulation c->d e Administer via Oral Gavage (e.g., 100 µL) d->e f Monitor Disease Progression e->f g Collect Blood Samples for PK Analysis e->g

Caption: Experimental workflow for this compound delivery.

Troubleshooting_Logic Start Inconsistent Results or Low Efficacy Check_Formulation Is the formulation prepared correctly and fresh? Start->Check_Formulation Check_Gavage Is the oral gavage technique consistent? Check_Formulation->Check_Gavage Yes Optimize_Formulation Optimize Formulation (e.g., nanosuspension) Check_Formulation->Optimize_Formulation No Run_PK Conduct Pilot PK Study Check_Gavage->Run_PK Yes Standardize_Model Standardize Animal Model Procedures Check_Gavage->Standardize_Model No Optimize_Dose Perform Dose-Response Study Run_PK->Optimize_Dose

Caption: Troubleshooting logic for in vivo experiments.

References

Validation & Comparative

In Vitro Potency Showdown: Ivarmacitinib Sulfate vs. Tofacitinib in JAK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for autoimmune diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs. This guide provides a head-to-head comparison of the in vitro potency of two notable JAK inhibitors: ivarmacitinib sulfate and tofacitinib. The following data, compiled from various in vitro enzymatic assays, offers researchers, scientists, and drug development professionals a quantitative look at their comparative efficacy in inhibiting the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

Quantitative Comparison of In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for both ivarmacitinib and tofacitinib against the four JAK isoforms. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Tofacitinib IC50 (nM) - Study 1[1]Tofacitinib IC50 (nM) - Study 2[2]
JAK10.1[3]3.215.1
JAK20.9[3]4.177.4
JAK37.7[3]1.655.0
TYK242[3]34489

Note: The IC50 values for tofacitinib are presented from two separate in vitro studies to provide a comprehensive view of its potency, as values can vary depending on the specific assay conditions.

Based on the available data, ivarmacitinib demonstrates high potency, particularly against JAK1.[3] Tofacitinib is a potent inhibitor of JAK1 and JAK3, with its efficacy against JAK2 and TYK2 varying between studies.[1][2]

Understanding the Mechanism: The JAK-STAT Signaling Pathway

Both ivarmacitinib and tofacitinib exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors that are involved in inflammation and immune responses.[1][4] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases. The diagram below illustrates the key steps in the JAK-STAT signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK JAK1->Receptor JAK1->JAK2 Phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive 4. Phosphorylation JAK2->JAK1 Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive->Receptor 3. Recruitment STAT_active STAT-P (active) Dimer STAT-P Dimer STAT_active->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Regulation Inhibitor Ivarmacitinib / Tofacitinib Inhibitor->JAK1 Inhibition Inhibitor->JAK2

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Experimental Protocols

The determination of in vitro potency for JAK inhibitors typically involves enzymatic assays using purified, recombinant JAK kinase domains. While specific protocols may vary between studies, the following outlines a general methodology for an in vitro JAK kinase inhibition assay.

Objective

To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and tofacitinib) against JAK1, JAK2, JAK3, and TYK2 kinases.

Materials
  • Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound, Tofacitinib) dissolved in DMSO

  • Detection reagent (e.g., Kinase-Glo® Max Luminescent Kinase Assay)

  • 96-well or 384-well assay plates

  • Microplate reader capable of luminescence detection

Experimental Workflow

The general workflow for conducting an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of test compounds add_components Add kinase, substrate, and test compound to plate prep_inhibitor->add_components prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_components start_reaction Initiate reaction by adding ATP add_components->start_reaction incubation Incubate at a controlled temperature (e.g., 30°C) start_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure signal (e.g., luminescence) stop_reaction->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

References

A Comparative Analysis of Ivarmacitinib Sulfate and Upadacitinib: Selectivity and Preclinical Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Janus kinase (JAK) inhibitors ivarmacitinib sulfate and upadacitinib, with a focus on their selectivity profiles and available preclinical and clinical data. This document aims to be an objective resource, presenting experimental data to inform research and development decisions.

Ivarmacitinib and upadacitinib are both potent, orally administered small molecule inhibitors of the JAK family of enzymes, which are crucial mediators of cytokine signaling involved in various immune-mediated inflammatory diseases. Their therapeutic efficacy is largely attributed to their ability to selectively target specific JAK isoforms, thereby modulating the inflammatory cascade. While both drugs exhibit a preference for inhibiting JAK1, their selectivity profiles across the JAK family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—show distinct differences that may influence their clinical efficacy and safety.

Kinase Selectivity Profiles

The inhibitory activity of ivarmacitinib and upadacitinib against the four JAK isoforms has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency and selectivity of these inhibitors.

Inhibitor JAK1 IC50 JAK2 IC50 JAK3 IC50 TYK2 IC50 Selectivity (Fold vs. JAK1)
This compound 0.1 nM0.9 nM7.7 nM42 nMJAK2: 9JAK3: 77TYK2: 420
Upadacitinib 43 nM120 nM2300 nM4700 nMJAK2: ~2.8JAK3: ~53.5TYK2: ~109.3

Note: IC50 values are sourced from enzymatic assays and may vary between different experimental setups.

Ivarmacitinib demonstrates high potency against JAK1 with an IC50 of 0.1 nM. Its selectivity for JAK1 is more than 10-fold greater than for JAK2, 77-fold greater than for JAK3, and 420-fold greater than for TYK2. Upadacitinib also shows potent and selective inhibition of JAK1. In enzymatic assays, upadacitinib has an IC50 of 43 nM for JAK1, with approximately 2.8-fold selectivity over JAK2, 53.5-fold over JAK3, and 109.3-fold over TYK2. In cellular assays, upadacitinib has demonstrated approximately 60-fold selectivity for JAK1 over JAK2 and more than 100-fold selectivity over JAK3.

Mechanism of Action: The JAK-STAT Signaling Pathway

Both ivarmacitinib and upadacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes. By inhibiting JAK1, ivarmacitinib and upadacitinib block this signaling cascade, thereby reducing the production of pro-inflammatory mediators.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation & Activation Inhibitor Ivarmacitinib / Upadacitinib Inhibitor->JAK1 Inhibition

JAK-STAT Signaling Pathway Inhibition

Experimental Protocols

In Vitro Enzymatic Assay for JAK Inhibition (General Protocol)

A common method to determine the IC50 values of JAK inhibitors is through in vitro enzymatic assays. While specific protocols for the cited data are proprietary, a general procedure is as follows:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A peptide substrate, typically derived from a known JAK substrate, is prepared in an appropriate assay buffer.

  • Inhibitor Preparation: this compound and upadacitinib are serially diluted to a range of concentrations.

  • Reaction Initiation: The JAK enzyme, the peptide substrate, and ATP are combined in the wells of a microplate. The inhibitor at various concentrations is then added to the respective wells.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift assays or antibody-based detection systems (e.g., ELISA or TR-FRET).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay (General Protocol)

Cellular assays are crucial for assessing inhibitor activity in a more physiologically relevant context. A general protocol for a pSTAT flow cytometry assay is as follows:

  • Cell Culture and Stimulation: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured. The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2 signaling or IL-2 for JAK1/JAK3 signaling) to induce STAT phosphorylation.

  • Inhibitor Treatment: Prior to cytokine stimulation, cells are pre-incubated with varying concentrations of ivarmacitinib or upadacitinib.

  • Fixation and Permeabilization: After stimulation, the cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow antibodies to enter the cells.

  • Staining: The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3 or anti-pSTAT5).

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The level of pSTAT is quantified for each inhibitor concentration.

  • Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration compared to the stimulated control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellular Cellular pSTAT Assay A1 Prepare Recombinant JAK Enzymes & Substrate A3 Initiate Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) A1->A3 A2 Serial Dilution of Ivarmacitinib & Upadacitinib A2->A3 A4 Incubate at 30°C A3->A4 A5 Quantify Substrate Phosphorylation A4->A5 A6 Calculate IC50 Values A5->A6 B1 Culture & Stimulate Immune Cells (e.g., PBMCs) B2 Pre-incubate with Ivarmacitinib & Upadacitinib B1->B2 B3 Fix & Permeabilize Cells B2->B3 B4 Stain with Anti-pSTAT Fluorescent Antibodies B3->B4 B5 Analyze by Flow Cytometry B4->B5 B6 Determine Cellular IC50 B5->B6

Comparative Experimental Workflow

Efficacy and Safety: Preclinical and Clinical Insights

Ivarmacitinib: Clinical trials have demonstrated the efficacy of ivarmacitinib in treating conditions such as ulcerative colitis[1][2][3][4], atopic dermatitis[5], and ankylosing spondylitis[6]. In a phase II study for ulcerative colitis, ivarmacitinib showed statistically significant improvements in clinical response and remission rates compared to placebo[1][2][3][4].

Upadacitinib: Upadacitinib has been extensively studied in a broad range of immune-mediated inflammatory diseases, with a comprehensive clinical trial program (SELECT) in rheumatoid arthritis[7][8][9][10][11][12][13][14]. These studies have consistently shown the efficacy of upadacitinib in improving the signs and symptoms of rheumatoid arthritis, including in patients with an inadequate response to conventional or biologic therapies[7][8][9][10][11][12][13][14]. Preclinical studies in rat models of arthritis also demonstrated dose-dependent reductions in paw swelling and bone destruction with upadacitinib treatment[15]. Real-world evidence suggests upadacitinib has a higher remission rate in rheumatoid arthritis compared to some other JAK inhibitors[16][17].

Conclusion

Both ivarmacitinib and upadacitinib are potent JAK1-selective inhibitors with distinct selectivity profiles. Ivarmacitinib appears to exhibit a higher degree of selectivity for JAK1 over other JAK isoforms in enzymatic assays. The clinical implications of these differences in selectivity are still under investigation. While direct comparative efficacy and safety data are lacking, both molecules have demonstrated significant therapeutic potential in various inflammatory conditions. Further head-to-head studies are necessary to definitively compare their clinical performance and to fully understand how their unique selectivity profiles translate into therapeutic benefits and potential risks for patients. This guide provides a foundational comparison based on available data to aid researchers in their ongoing investigations into novel therapies for immune-mediated diseases.

References

A Preclinical Comparative Analysis of SHR0302 and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective preclinical comparison of SHR0302 (Ivarmacitinib), a novel Janus Kinase (JAK) inhibitor, with other established inhibitors in its class, including Tofacitinib, Baricitinib, Upadacitinib, and Ruxolitinib. The comparison is based on publicly available experimental data focusing on mechanism of action, kinase selectivity, and performance in cellular and animal models.

Introduction to JAK-STAT Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade essential for transmitting information from extracellular cytokine and growth factor receptors to the cell nucleus. This process is fundamental for regulating a wide range of cellular functions, including immunity, cell growth, and differentiation.[1] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] JAK inhibitors function by competitively binding to the ATP-binding site of JAK enzymes, which blocks the phosphorylation and subsequent activation of STAT proteins, thereby preventing the transcription of downstream inflammatory genes.[2][3]

The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Different cytokines signal through specific pairs of these JAKs. The selectivity of a JAK inhibitor for different family members can significantly influence its efficacy and safety profile.[4] For instance, while JAK1 is a critical mediator of inflammatory cytokines, JAK2 is involved in erythropoiesis (red blood cell production), and JAK3 plays a role in lymphocyte function.[5][6] Therefore, highly selective JAK1 inhibitors like SHR0302 are being developed with the hypothesis that they can achieve therapeutic efficacy while minimizing off-target effects, such as anemia or immunosuppression, associated with the inhibition of other JAK isoforms.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment P_STAT P-STAT STAT->P_STAT 5. Phosphorylation STAT_Dimer P-STAT Dimer P_STAT->STAT_Dimer 6. Dimerization DNA Target Gene Promoter STAT_Dimer->DNA 7. Nuclear Translocation & DNA Binding SHR0302 SHR0302 (JAK Inhibitor) SHR0302->P_JAK Inhibits Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription 8. Initiation

Caption: The JAK-STAT signaling pathway and the inhibitory action of SHR0302.

Comparative Kinase Selectivity Profile

The selectivity of a JAK inhibitor is determined by its half-maximal inhibitory concentration (IC50) against each JAK enzyme. A lower IC50 value indicates greater potency. The following table summarizes the preclinical IC50 data for SHR0302 and comparator molecules from in vitro kinase assays.

JAK Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Selectivity Profile Summary Reference(s)
SHR0302 Data not publicly available in nMData not publicly available in nMData not publicly available in nMData not publicly available in nMDescribed as a highly selective JAK1 inhibitor. Selectivity for JAK1 over JAK2 is reported to be 9 to 16 times greater than that of Tofacitinib or Baricitinib.[8][9][1][8][9]
Tofacitinib ~1.1~20~1.0~100Pan-JAK inhibitor with preference for JAK1/JAK3 over JAK2.[4][5][10][5]
Baricitinib 5.95.7>40053Selective JAK1/JAK2 inhibitor.[5][11][11]
Upadacitinib 4312023004700Highly selective JAK1 inhibitor.[2][12][2][12]
Ruxolitinib 3.32.842819Selective JAK1/JAK2 inhibitor.[13][13]

Note: IC50 values can vary between different assays and experimental conditions. The data presented are for comparative purposes.

This data highlights the distinct selectivity profiles within the JAK inhibitor class. While Ruxolitinib and Baricitinib potently inhibit both JAK1 and JAK2, Upadacitinib and SHR0302 are designed for greater JAK1 selectivity.[1][2] This targeted approach aims to inhibit key inflammatory cytokine pathways mediated by JAK1 (e.g., IL-6, IFN-γ) while sparing JAK2-dependent processes, potentially leading to an improved safety profile.[6][7]

Selectivity_Logic cluster_inhibitor Inhibitor Profile cluster_target Target Engagement cluster_outcome Potential Clinical Outcome Inhibitor JAK Inhibitor (e.g., SHR0302) JAK1 High JAK1 Inhibition Inhibitor->JAK1 High Selectivity JAK2 Low JAK2 Inhibition Inhibitor->JAK2 Sparing JAK3 Low JAK3 Inhibition Inhibitor->JAK3 Sparing Efficacy Anti-inflammatory Efficacy JAK1->Efficacy Leads to Safety_Heme Reduced Hematologic Adverse Events (e.g., Anemia) JAK2->Safety_Heme Contributes to Safety_Immune Reduced Impact on Lymphocyte Function JAK3->Safety_Immune Contributes to Experimental_Workflow cluster_in_vitro In Vitro / Cellular Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome Biochem Biochemical Assays (Recombinant JAK Enzymes) IC50 Determine IC50 (Potency & Selectivity) Biochem->IC50 Cellular Cell-Based Assays (e.g., pSTAT Flow Cytometry) Cellular->IC50 PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) in Healthy Animals Efficacy Disease Models (e.g., Rodent Arthritis) PKPD->Efficacy Inform Dosing Efficacy_Data Assess Therapeutic Efficacy (Clinical Scores, Histology) Efficacy->Efficacy_Data IC50->PKPD Guide Candidate Selection

References

Ivarmacitinib Sulfate vs. Placebo: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

Ivarmacitinib is an investigational, orally administered, selective Janus kinase 1 (JAK1) inhibitor being developed for the treatment of various inflammatory and autoimmune diseases.[1][2] Clinical trials have evaluated its efficacy and safety against placebo in conditions such as atopic dermatitis, alopecia areata, and rheumatoid arthritis. This guide provides a comprehensive comparison of the available clinical trial data, detailing experimental protocols and summarizing quantitative outcomes.

Mechanism of Action: The JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in immunity and inflammation.[1] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses.[2][3]

Ivarmacitinib selectively inhibits JAK1, which is involved in the signaling of several key cytokines implicated in autoimmune diseases, including IL-4, IL-13, and IFN-γ.[2][3] By blocking JAK1, ivarmacitinib disrupts this signaling cascade, thereby reducing the inflammatory processes that drive these conditions.[1] Its selectivity for JAK1 over other JAK isoforms like JAK2 is intended to minimize off-target effects, such as anemia, which can be associated with JAK2 inhibition.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Promotes Ivarmacitinib Ivarmacitinib Ivarmacitinib->JAK1 Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ivarmacitinib.

Atopic Dermatitis (AD)

A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial (QUARTZ3) was conducted to assess the efficacy and safety of ivarmacitinib in adolescents and adults with moderate-to-severe atopic dermatitis.[4][5]

Experimental Protocol
  • Study Design: Participants were randomized in a 1:1:1 ratio to receive one of three treatments for a 16-week period.[4][6]

  • Patient Population: The trial enrolled 336 patients aged 12 to 75 years with moderate-to-severe AD.[4]

  • Intervention:

    • Ivarmacitinib 4 mg, administered orally once daily (QD).

    • Ivarmacitinib 8 mg, administered orally once daily (QD).

    • Placebo, administered orally once daily (QD).[4]

  • Primary Endpoints: The co-primary endpoints were the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline, and the proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) at week 16.[6][7]

AD_Trial_Workflow cluster_screening cluster_treatment cluster_assessment Screen 336 Patients Screened (Adolescents & Adults) Moderate-to-Severe AD GroupA Ivarmacitinib 4mg QD (n=113) GroupB Ivarmacitinib 8mg QD (n=112) GroupC Placebo QD (n=111) Treatment 16 Weeks Double-Blind Treatment GroupA->Treatment GroupB->Treatment GroupC->Treatment Assessment Week 16 Assessment - IGA 0/1 Response - EASI-75 Response Treatment->Assessment

Caption: Workflow of the Phase 3 clinical trial for Ivarmacitinib in Atopic Dermatitis.
Quantitative Data Summary: Atopic Dermatitis

Endpoint (at Week 16)Ivarmacitinib 4 mg (n=113)Ivarmacitinib 8 mg (n=112)Placebo (n=111)
Efficacy
IGA Score 0/1 (%)[4][8][7][9]36.342.09.0
EASI-75 Response (%)[4][8][7][9]54.066.121.6
≥4-point Itch Improvement (%)[9]37.240.212.6
Safety
Treatment-Emergent AEs (%)[4][9]69.066.164.9
Serious AEs (%)[4][9]2.71.82.7

Alopecia Areata (AA)

A Phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of ivarmacitinib in adults with severe alopecia areata.[10][11]

Experimental Protocol
  • Study Design: Participants were randomized (1:1:1) to receive ivarmacitinib or placebo for 24 weeks. Following this period, patients in the placebo group were re-randomized to receive one of the ivarmacitinib doses for an additional 28-week extension.[10][11]

  • Patient Population: The study included 330 adult patients with severe AA, defined as ≥50% scalp hair loss.[10][11]

  • Intervention:

    • Ivarmacitinib 4 mg, orally QD.

    • Ivarmacitinib 8 mg, orally QD.

    • Placebo, orally QD.[10]

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of ≤20 (indicating ≥80% scalp hair coverage) at Week 24.[10]

AA_Trial_Workflow cluster_screening cluster_treatment cluster_assessment cluster_extension Screen 330 Adult Patients Severe AA (SALT >50) GroupA Ivarmacitinib 4mg QD (n=110) GroupB Ivarmacitinib 8mg QD (n=110) GroupC Placebo QD (n=110) Treatment 24 Weeks Double-Blind Treatment GroupA->Treatment GroupB->Treatment GroupC->Treatment Assessment Week 24 Assessment Proportion with SALT ≤20 Treatment->Assessment Extension Placebo group re-randomized to Ivarmacitinib 4mg or 8mg for 28 weeks Assessment->Extension

Caption: Workflow of the Phase 3 clinical trial for Ivarmacitinib in Alopecia Areata.
Quantitative Data Summary: Alopecia Areata

Endpoint (at Week 24)Ivarmacitinib 4 mg (n=110)Ivarmacitinib 8 mg (n=110)Placebo (n=110)
Efficacy
SALT Score ≤20 (%)[10][11]34.940.69.0
Safety
Treatment-Emergent AEs (%)[10][11]77.184.775.5

Note: No deaths, major adverse cardiovascular events, or thromboembolic events were reported during the trial.[10] A prior Phase 2 study in 94 patients with moderate-to-severe AA also showed significant improvement in SALT scores compared to placebo.[12][13]

Rheumatoid Arthritis (RA)

A Phase 3, randomized, double-blind, placebo-controlled trial was conducted to evaluate ivarmacitinib in patients with moderate-to-severe active rheumatoid arthritis who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[14][15]

Experimental Protocol
  • Study Design: Patients were randomized 1:1:1 to receive treatment for 24 weeks. Patients on placebo were switched to ivarmacitinib 4 mg for an additional 28 weeks.[14][15][16]

  • Patient Population: The trial included 566 patients with moderate-to-severe active RA.[15]

  • Intervention:

    • Ivarmacitinib 4 mg, orally QD (with background csDMARDs).

    • Ivarmacitinib 8 mg, orally QD (with background csDMARDs).

    • Placebo, orally QD (with background csDMARDs).[14][15]

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology response criteria (ACR20) at week 24.[14][15]

RA_Trial_Workflow cluster_screening cluster_treatment cluster_assessment cluster_extension Screen 566 Patients Moderate-to-Severe RA Inadequate Response to csDMARDs GroupA Ivarmacitinib 4mg QD (n=189) GroupB Ivarmacitinib 8mg QD (n=189) GroupC Placebo QD (n=188) Treatment 24 Weeks Double-Blind Treatment (with background csDMARDs) GroupA->Treatment GroupB->Treatment GroupC->Treatment Assessment Week 24 Assessment ACR20 Response Rate Treatment->Assessment Extension Placebo group switched to Ivarmacitinib 4mg for 28 weeks Assessment->Extension

Caption: Workflow of the Phase 3 clinical trial for Ivarmacitinib in Rheumatoid Arthritis.
Quantitative Data Summary: Rheumatoid Arthritis

Endpoint (at Week 24)Ivarmacitinib 4 mg (n=189)Ivarmacitinib 8 mg (n=189)Placebo (n=188)
Efficacy
ACR20 Response Rate (%)[14][15]70.475.140.4
Safety
Treatment-Emergent AEs (%)[14][15]81.590.579.3

Note: Infection-related TEAEs were reported to be slightly higher in the ivarmacitinib groups compared to placebo.[14][15]

References

Comparative Safety Analysis of Ivarmacitinib Sulfate for Immuno-inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the safety profile of Ivarmacitinib sulfate in comparison to other leading Janus kinase (JAK) inhibitors.

This compound, a selective Janus kinase 1 (JAK1) inhibitor, is an emerging therapeutic agent for a range of immuno-inflammatory diseases. As with any novel immunomodulatory agent, a thorough understanding of its safety profile is paramount for clinical development and therapeutic positioning. This guide provides a comparative analysis of the safety of Ivarmacitinib, drawing upon available clinical trial data and placing it in the context of other widely used JAK inhibitors: Tofacitinib, Baricitinib, and Upadacitinib.

Executive Summary of Safety Profile

Clinical trial data to date indicates that Ivarmacitinib is generally well-tolerated, with a safety profile that is broadly comparable to other selective JAK1 inhibitors. The most frequently reported adverse events are mild to moderate in severity. However, as a class, JAK inhibitors are associated with certain risks, including infections, hematological abnormalities, and changes in lipid profiles. This guide will delve into the specifics of these risks for Ivarmacitinib and its comparators.

Mechanism of Action: The JAK-STAT Pathway

Ivarmacitinib exerts its therapeutic effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for signaling a wide array of cytokines and growth factors that are implicated in the pathogenesis of autoimmune and inflammatory disorders. By selectively targeting JAK1, Ivarmacitinib aims to modulate the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation and DNA Binding Ivarmacitinib Ivarmacitinib Ivarmacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of Ivarmacitinib.

Comparative Analysis of Adverse Events

The following tables summarize the incidence of key adverse events (AEs) from clinical trials of Ivarmacitinib and other JAK inhibitors. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are aggregated from separate clinical trial programs, which may have different patient populations and study designs.

Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) and Serious Adverse Events (SAEs)
DrugIndicationDoseTEAEs (%)SAEs (%)Placebo TEAEs (%)Placebo SAEs (%)Citations
Ivarmacitinib Rheumatoid Arthritis4 mg QD81.5-79.3-[1]
8 mg QD90.5-79.3-[1]
Ulcerative Colitis4 mg QD43.9-39.0-[2]
8 mg QD46.3-39.0-[2]
4 mg BID46.3-39.0-[2]
Ankylosing Spondylitis4 mg QD79.7-65.6-[3]
Tofacitinib Rheumatoid Arthritis5 mg BID-9.0--[4]
Baricitinib Rheumatoid Arthritis4 mg QD----[5]
Upadacitinib Rheumatoid Arthritis15 mg QD----
Table 2: Incidence of Infections
DrugIndicationDoseSerious Infections (events/100 PY)Herpes Zoster (events/100 PY)Citations
Ivarmacitinib Rheumatoid Arthritis4 mg/8 mgSlightly higher than placebo-[1]
Tofacitinib Rheumatoid ArthritisAll doses2.53.6[4]
Psoriatic ArthritisAll doses1.21.8[4]
Ulcerative ColitisAll doses1.73.5[4]
Baricitinib Rheumatoid Arthritis---
Upadacitinib Rheumatoid Arthritis15 mg QD--

PY = Patient-Years. More specific data on infection rates for Ivarmacitinib and comparators is needed for a complete comparison.

Table 3: Hematological and Laboratory Abnormalities
DrugParameterEffectCitations
Ivarmacitinib -Data on specific laboratory abnormalities not yet fully reported.
Tofacitinib LDL/HDL CholesterolIncrease[6][7]
Baricitinib NeutrophilsModerate, transient decreases[8]
LymphocytesTransient increases[8]
PlateletsTransient increases[8]
LDL/HDL CholesterolIncrease
Upadacitinib NeutrophilsDose-dependent decrease[9]
HemoglobinDose-dependent decrease[9]
Liver EnzymesIncrease[9]
Creatinine PhosphokinaseIncrease[9]
LDL/HDL CholesterolIncrease[10]

Adverse Events of Special Interest (AESI) for JAK Inhibitors

Regulatory agencies have highlighted several adverse events of special interest for the JAK inhibitor class, including major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies.

In clinical trials for ulcerative colitis, no deaths or major adverse cardiovascular or thromboembolic events were reported with Ivarmacitinib.[2] A phase II study in alopecia areata reported two serious adverse events: follicular lymphoma and COVID-19 pneumonia.[6]

For comparison, a review of Tofacitinib across multiple indications found the incidence rate of MACE to be 0.4 events per 100 patient-years in patients with rheumatoid arthritis.[4] Head-to-head studies and meta-analyses suggest that while there may be some differences in the safety profiles among JAK inhibitors, the overall risks for serious infections, malignancies, and MACE are broadly similar when compared to TNF antagonists.[11][12] However, some studies have indicated a slightly higher risk of venous thromboembolism with JAK inhibitors compared to TNF antagonists.[11]

Experimental Protocols for Safety Assessment

The safety of Ivarmacitinib in clinical trials is assessed through a standardized and rigorous process. While specific protocols for each Ivarmacitinib trial are proprietary, the general methodology for safety monitoring in JAK inhibitor trials includes the following:

1. Adverse Event Monitoring and Reporting:

  • All adverse events (AEs), regardless of severity or perceived relationship to the study drug, are recorded at each study visit.

  • AEs are graded for severity, typically using a standardized system like the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[13]

  • Serious adverse events (SAEs) are reported to regulatory authorities on an expedited basis.

2. Laboratory Monitoring:

  • A comprehensive panel of laboratory tests is conducted at baseline and at regular intervals throughout the study.

  • This typically includes:

    • Hematology: Complete blood count with differential (to monitor for neutropenia, lymphopenia, and anemia).

    • Clinical Chemistry: Liver function tests (ALT, AST, bilirubin), kidney function tests (creatinine), and creatinine phosphokinase (CPK).

    • Lipid Panel: Total cholesterol, LDL, HDL, and triglycerides.

3. Vital Signs and Physical Examinations:

  • Regular monitoring of vital signs (blood pressure, heart rate, temperature) and comprehensive physical examinations are performed.

4. Adjudication of Key Adverse Events:

  • For adverse events of special interest, such as MACE, VTE, and malignancies, an independent Clinical Endpoint Committee (CEC) is often employed.[14][15]

  • The CEC, comprised of experts blinded to treatment allocation, reviews relevant source documents to provide an unbiased assessment of the event.[14][15] This ensures consistency and accuracy in the reporting of these critical safety outcomes.

Clinical_Trial_Safety_Workflow Patient Patient in Clinical Trial Study_Visit Scheduled Study Visit Patient->Study_Visit AE_Reporting Adverse Event Reporting (CTCAE Grading) Study_Visit->AE_Reporting Lab_Monitoring Laboratory Monitoring (Hematology, Chemistry, Lipids) Study_Visit->Lab_Monitoring Vitals_Exams Vital Signs & Physical Exams Study_Visit->Vitals_Exams Data_Collection Data Collection & Entry AE_Reporting->Data_Collection Lab_Monitoring->Data_Collection Vitals_Exams->Data_Collection SAE_Detection Serious Adverse Event (SAE) Detection Data_Collection->SAE_Detection Safety_Database Central Safety Database Data_Collection->Safety_Database Expedited_Reporting Expedited Reporting to Regulatory Authorities SAE_Detection->Expedited_Reporting If SAE AESI_Adjudication Adjudication of AESI (e.g., MACE, VTE) by Independent Committee SAE_Detection->AESI_Adjudication If AESI AESI_Adjudication->Safety_Database Periodic_Review Periodic Safety Review (DSMB/Sponsor) Safety_Database->Periodic_Review

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ivarmacitinib Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Ensure Safety and Compliance in the Disposal of Ivarmacitinib Sulfate.

Quantitative Data on Waste Management

To facilitate a clear understanding of waste segregation and handling, the following table summarizes key quantitative parameters for laboratory chemical waste management.

ParameterGuidelineRationale
Liquid Waste Container Headspace Leave at least 10% of the container volume as headspace.To accommodate for vapor expansion and prevent spills.
Satellite Accumulation Area (SAA) Limit Do not exceed 55 gallons of hazardous waste.To comply with EPA regulations and minimize risks in the laboratory.
Acutely Toxic Waste Limit (P-list) Maximum of 1 quart for liquids or 1 kilogram for solids.Stricter control for highly toxic substances to enhance safety.
Container Inspection Frequency WeeklyTo promptly identify and address any leaks or deterioration of waste containers.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of this compound from a research laboratory.

1. Waste Identification and Segregation:

  • Initial Assessment: Treat all this compound waste, including pure compounds, solutions, and contaminated labware (e.g., vials, syringes, pipette tips, gloves), as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste. It should be collected in a designated hazardous chemical waste container.[1][2]

2. Waste Collection and Container Management:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid.[2][3] For solid waste, a sturdy, sealed container is appropriate. For liquid waste, a bottle made of a material that does not react with the solvent should be used.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[3] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration and composition of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the Principal Investigator (PI).

    • The laboratory location (building and room number).

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[2][4] This minimizes the release of vapors and prevents spills.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3][4] The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

  • Weekly Inspections: Designate a lab member to conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity.[3]

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for a specified period (consult your EHS for time limits, often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3][5]

  • Incineration: The recommended final disposal method for investigational pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5][6][7] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain a record of all disposed this compound waste, including the amount, date of disposal, and the EHS pickup request.

Important Considerations:

  • Empty Containers: Even "empty" containers that held this compound should be treated as hazardous waste, as they may contain residual amounts of the compound.[8] They should be disposed of in the solid hazardous waste stream.

  • Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for hazardous chemicals. This typically involves wearing appropriate personal protective equipment (PPE), containing the spill with absorbent materials, and collecting the cleanup debris as hazardous waste.

  • Regulatory Compliance: Always adhere to the specific guidelines provided by your institution's EHS department, as they are tailored to comply with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA).[5][9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_0 In-Laboratory Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition A Generate Ivarmacitinib Sulfate Waste B Segregate as Hazardous Chemical Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Conduct Weekly Inspections D->E F Container Full or Storage Time Limit Reached E->F G Contact Environmental Health & Safety (EHS) F->G H EHS Pickup of Hazardous Waste G->H I Transport to Licensed Waste Facility H->I J High-Temperature Incineration I->J K Maintain Disposal Records J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Ivarmacitinib Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PERSONNEL

This guide provides essential procedural information for the safe handling and disposal of Ivarmacitinib sulfate, a potent Janus kinase (JAK) inhibitor, in a laboratory setting. Given the absence of a specific Occupational Exposure Limit (OEL) for this compound, a conservative approach based on control banding for potent pharmaceutical compounds is recommended to minimize exposure risk.

Occupational Exposure Banding

In the absence of a defined OEL, this compound should be handled as a potent compound. A control banding strategy is a practical approach to manage workplace exposures.[1][2][3] Based on its mechanism of action as a selective JAK1 inhibitor and to ensure a high margin of safety, it is prudent to assign this compound to an Occupational Exposure Band (OEB) that requires control of airborne concentrations to a range of 10 µg/m³ to less than 100 µg/m³. This necessitates the use of specific engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Gloves Eye/Face Protection Respiratory Protection Lab Coat/Gown
Receipt and Unpacking General Laboratory VentilationSingle Pair Nitrile GlovesSafety GlassesNot typically required unless package is damagedStandard Lab Coat
Storage Ventilated CabinetNot ApplicableNot ApplicableNot ApplicableNot Applicable
Weighing of Powder Chemical Fume Hood or Ventilated Balance EnclosureDouble Pair Nitrile GlovesSafety GogglesN95 or higher certified respiratorDisposable Gown with long sleeves and tight-fitting cuffs
Preparation of Solutions Chemical Fume HoodDouble Pair Nitrile GlovesSafety Goggles and Face ShieldN95 or higher certified respiratorDisposable Gown with long sleeves and tight-fitting cuffs
In Vitro/In Vivo Administration Biological Safety Cabinet (for sterile work) or Ventilated EnclosureDouble Pair Nitrile GlovesSafety GogglesN95 or higher certified respiratorDisposable Gown with long sleeves and tight-fitting cuffs
Waste Disposal Chemical Fume HoodDouble Pair Nitrile GlovesSafety Goggles and Face ShieldN95 or higher certified respiratorDisposable Gown with long sleeves and tight-fitting cuffs

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, handle it as a spill and follow the spill cleanup procedures outlined below.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, ventilated, and access-controlled area. The storage temperature should be as recommended by the supplier, typically at -20°C for the powder form.[4]

Handling Procedures
  • Designated Area: All handling of this compound powder and concentrated solutions should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of airborne exposure.

  • Weighing:

    • Perform weighing operations within a ventilated balance enclosure or a chemical fume hood.

    • Use dedicated utensils (spatulas, weigh boats). Clean these thoroughly after use or dispose of them as hazardous waste.

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add the solvent to the powder slowly to avoid splashing.

    • Ensure the container is securely capped after preparation.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined in the table for waste disposal.

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For powder spills, gently cover with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully collect the absorbed material or the covered powder and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of accordingly.

  • Segregation: Segregate cytotoxic waste from other laboratory waste streams.

  • Containers:

    • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-resistant, purple-lidded sharps container.

    • Solid Waste: Contaminated gloves, gowns, weigh boats, and other solid materials should be placed in a clearly labeled, leak-proof, purple cytotoxic waste bag or a rigid container with a purple lid.[5]

    • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[6]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound Start Start: Assess Task Task Identify Handling Task Start->Task Weighing Weighing Powder Task->Weighing Powder SolutionPrep Preparing Solutions Task->SolutionPrep Liquid Administration In Vitro / In Vivo Administration Task->Administration Cell Culture/ Animal Dosing Unpacking Receiving / Unpacking (No Breach) Task->Unpacking Intact Container Engineering Select Engineering Control Weighing->Engineering SolutionPrep->Engineering Administration->Engineering Unpacking->Engineering FumeHood Fume Hood or Ventilated Enclosure Engineering->FumeHood High Potential for Aerosol GenVent General Ventilation Engineering->GenVent Low Potential for Aerosol Gloves Select Gloves FumeHood->Gloves GenVent->Gloves DoubleGloves Double Nitrile Gloves Gloves->DoubleGloves Direct Handling of Powder/Solution SingleGloves Single Nitrile Gloves Gloves->SingleGloves Indirect Handling EyeFace Select Eye/Face Protection DoubleGloves->EyeFace SingleGloves->EyeFace GogglesShield Goggles & Face Shield EyeFace->GogglesShield Splash Hazard SafetyGlasses Safety Glasses EyeFace->SafetyGlasses No Splash Hazard Respiratory Select Respiratory Protection GogglesShield->Respiratory SafetyGlasses->Respiratory Respirator N95 or Higher Respirator Respiratory->Respirator Aerosol/Dust Potential NoRespirator Not Required Respiratory->NoRespirator No Aerosol/ Dust Potential Gown Select Gown Respirator->Gown NoRespirator->Gown DispGown Disposable Gown Gown->DispGown High Contamination Risk LabCoat Standard Lab Coat Gown->LabCoat Low Contamination Risk End End: Proceed with Task DispGown->End LabCoat->End

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.